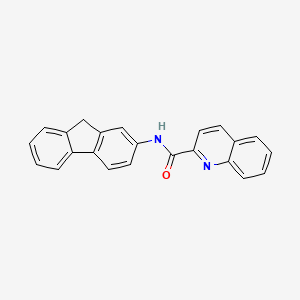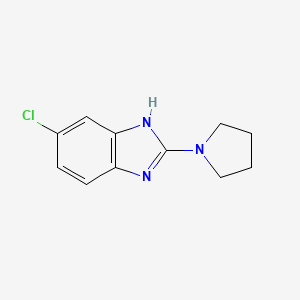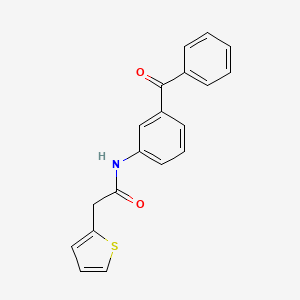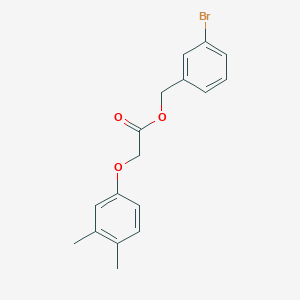![molecular formula C16H15NO4 B5616164 3-[(2-phenoxyphenyl)carbamoyl]propanoic acid](/img/structure/B5616164.png)
3-[(2-phenoxyphenyl)carbamoyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-phenoxyphenyl)carbamoyl]propanoic acid is an organic compound with a complex structure that includes a phenoxyphenyl group and a carbamoyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-phenoxyphenyl)carbamoyl]propanoic acid typically involves the reaction of 2-phenoxyaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-phenoxyphenyl)carbamoyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenoxyphenyl group can be oxidized under strong oxidizing conditions.
Reduction: The carbamoyl group can be reduced to an amine under reducing conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of phenoxyphenyl ketones or carboxylic acids.
Reduction: Formation of 3-[(2-phenoxyphenyl)amino]propanoic acid.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-[(2-phenoxyphenyl)carbamoyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-phenoxyphenyl)carbamoyl]propanoic acid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-phenoxyphenyl)amino]propanoic acid
- 3-[(2-phenoxyphenyl)carbamoyl]butanoic acid
- 2-phenoxybenzoic acid
Uniqueness
3-[(2-phenoxyphenyl)carbamoyl]propanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-oxo-4-(2-phenoxyanilino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(10-11-16(19)20)17-13-8-4-5-9-14(13)21-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKRWJMPHPDKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{(3R*,4S*)-4-(dimethylamino)-1-[(4-fluoro-2-methylphenyl)acetyl]piperidin-3-yl}propanoic acid](/img/structure/B5616083.png)
![1-{[1-(methoxyacetyl)-4-piperidinyl]carbonyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5616093.png)

![2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B5616105.png)
![2-isobutyl-8-(2-pyrazinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5616117.png)


![benzyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B5616134.png)


![2-{[(2-methoxy-1-pyridin-2-ylethyl)(methyl)amino]methyl}-6,8-dimethylquinolin-4-ol](/img/structure/B5616141.png)
![8-(4-chloro-3-fluorobenzoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5616144.png)
![2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B5616158.png)
![2-[(3S*,4R*)-3-(dimethylamino)-4-isopropylpyrrolidin-1-yl]-2-oxo-1-phenylethanone](/img/structure/B5616161.png)
